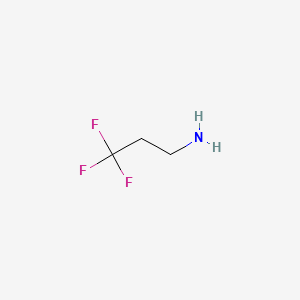

3,3,3-Trifluoropropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZVNONVXYLYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196680 | |

| Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-39-9 | |

| Record name | 3,3,3-Trifluoro-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3,3-trifluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,3,3-Trifluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropylamine is a critical building block in medicinal chemistry and drug development, prized for its ability to impart unique physicochemical properties to molecules, such as enhanced metabolic stability and modulated basicity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reduction of 3,3,3-trifluoropropionitrile and 3,3,3-trifluoropropionamide. Detailed experimental protocols, quantitative data on reaction yields and purity, and purification methodologies are presented to aid researchers in the efficient preparation of this valuable compound.

Introduction

The incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF3) is of particular interest due to its strong electron-withdrawing nature and lipophilicity. This compound serves as a key intermediate for introducing the trifluoropropyl group into a variety of molecular scaffolds. This guide details the most common and effective methods for its synthesis and purification, providing researchers with the practical knowledge required for its laboratory-scale preparation.

Synthetic Routes

The synthesis of this compound is predominantly achieved through the reduction of commercially available precursors, namely 3,3,3-trifluoropropionitrile and 3,3,3-trifluoropropionamide. Two primary methods are employed for these reductions: catalytic hydrogenation and reduction with metal hydrides.

Reduction of 3,3,3-Trifluoropropionitrile

The catalytic hydrogenation of 3,3,3-trifluoropropionitrile is an industrially scalable and environmentally benign method. Common catalysts include Raney Nickel and Palladium on carbon.

Reaction Scheme:

CF₃CH₂CN + 2 H₂ → CF₃CH₂CH₂NH₂

Catalyst: Raney Nickel Solvent: Anhydrous Ethanol or Methanol Pressure: High Pressure H₂ Temperature: Elevated Temperature

Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile

-

Catalyst Preparation: In a fume hood, a slurry of Raney Nickel (50% in water) is washed sequentially with deionized water and then with anhydrous ethanol to remove water.

-

Reaction Setup: A high-pressure autoclave is charged with 3,3,3-trifluoropropionitrile and anhydrous ethanol. The prepared Raney Nickel catalyst is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature for the required duration.

-

Work-up: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, is then subjected to purification.

Reduction of 3,3,3-Trifluoropropionamide

An alternative route involves the reduction of 3,3,3-trifluoropropionamide, which can be synthesized from the corresponding nitrile. This two-step process is often facilitated by the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

CF₃CH₂CN + H₂O₂ → CF₃CH₂CONH₂

Reagent: Hydrogen Peroxide Base: e.g., Potassium Carbonate Solvent: e.g., Dimethyl Sulfoxide (DMSO)

Reaction Scheme:

CF₃CH₂CONH₂ + [H] → CF₃CH₂CH₂NH₂

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Experimental Protocol: LiAlH₄ Reduction of 3,3,3-Trifluoropropionamide

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Amide: A solution of 3,3,3-trifluoropropionamide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C with stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate and washings contain the desired amine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile

| Parameter | Value |

| Substrate | 3,3,3-Trifluoropropionitrile |

| Catalyst | Raney Nickel |

| Catalyst Loading | 10-20 wt% |

| Solvent | Anhydrous Ethanol |

| Hydrogen Pressure | 50-100 bar |

| Temperature | 80-120 °C |

| Reaction Time | 4-8 hours |

| Yield | 70-85% |

| Purity (crude) | >90% |

Table 2: Reduction of 3,3,3-Trifluoropropionamide with LiAlH₄

| Parameter | Value |

| Substrate | 3,3,3-Trifluoropropionamide |

| Reducing Agent | Lithium Aluminum Hydride |

| Stoichiometry | 1.5-2.0 equivalents |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-6 hours |

| Yield | 75-90% |

| Purity (crude) | >95% |

Purification

Due to its low boiling point (approximately 67-69 °C), this compound requires careful purification, typically by fractional distillation.

Fractional Distillation

Fractional distillation is effective for separating the volatile amine from less volatile impurities and residual solvent.

Experimental Protocol: Fractional Distillation of this compound

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask cooled in an ice bath, is assembled.

-

Distillation: The crude this compound is charged into the distillation flask with boiling chips. The mixture is heated gently.

-

Fraction Collection: The fraction distilling at the boiling point of this compound (67-69 °C at atmospheric pressure) is collected.

-

Purity Analysis: The purity of the collected fractions is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Physical and Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₃H₆F₃N |

| Molecular Weight | 113.08 g/mol |

| Boiling Point | 67-69 °C |

| ¹H NMR (CDCl₃, δ) | ~2.9 (t, 2H), ~2.4 (m, 2H), ~1.3 (s, 2H, NH₂) |

| ¹⁹F NMR (CDCl₃, δ) | ~-66 (t) |

| Purity (after distillation) | >99% |

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic pathways and the purification workflow.

Caption: Synthetic routes to this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide has outlined the primary synthetic and purification methodologies for this compound. The reduction of 3,3,3-trifluoropropionitrile via catalytic hydrogenation and the reduction of 3,3,3-trifluoropropionamide with lithium aluminum hydride are both effective routes to this important building block. Careful fractional distillation is crucial for obtaining high-purity material. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the reliable synthesis of this compound for its application in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropylamine is a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3,3,3-trifluoropropan-1-amine | [1] |

| CAS Number | 460-39-9 | [1] |

| Molecular Formula | C₃H₆F₃N | [1] |

| Molecular Weight | 113.08 g/mol | [1] |

| Density | 1.152 g/cm³ | [2] |

| Boiling Point | 67-69 °C | |

| Melting Point (HCl Salt) | 222-223 °C | [3] |

| Physical Form | Liquid |

Acidity and Solubility Properties

| Property | Value | Reference(s) |

| pKa (Basic) | 8.7 | [1] |

| Solubility | Soluble in most organic solvents; limited solubility in water. | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections describe standard protocols applicable to this compound.

Determination of pKa by Potentiometric Titration

The pKa of an amine is a measure of its basicity and is critical for predicting its ionization state at physiological pH. Potentiometric titration is a highly accurate method for its determination.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa is the pH at which half of the amine is in its protonated form.

Apparatus:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: Accurately weigh approximately 40 μmoles of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or acetonitrile may be used.

-

Titration Setup: Place the sample solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.

-

Titration: Begin stirring and add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. Due to the basic nature of amines, specialized columns are often required to prevent peak tailing.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information for identification.

Apparatus:

-

Gas chromatograph with a mass spectrometer detector (GC-MS)

-

Headspace autosampler (optional, for volatile analysis)

-

Specialized GC column for volatile amines (e.g., Rtx-Volatile Amine)

-

Syringe for injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). For trace analysis in complex matrices, a headspace or derivatization approach may be necessary.[5][6]

-

GC-MS Parameters:

-

Injector: Set to a temperature of ~250°C in splitless mode.[7]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1-2 mL/min).[6]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-25°C/min.[6][7]

-

MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the analyte and potential fragments (e.g., m/z 30-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of the peak corresponding to this compound can be compared to a library spectrum for confirmation or analyzed for its molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide complementary information.

Principle: Nuclei with non-zero spin (like ¹H, ¹³C, ¹⁹F) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax provides information about the chemical environment of each nucleus.

Apparatus:

-

NMR Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, D₂O)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the desired spectra (¹H, ¹³C, ¹⁹F).

-

Data Analysis and Expected Signals:

-

¹H NMR: Expect two triplet signals for the two methylene (-CH₂-) groups, deshielded by the adjacent amine and CF₃ groups. The N-H protons may appear as a broad singlet.[8] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[8]

-

¹³C NMR: Expect signals for the two distinct methylene carbons, with the carbon adjacent to the CF₃ group showing a characteristic quartet due to C-F coupling.[8]

-

¹⁹F NMR: Expect a single signal (likely a triplet due to coupling with the adjacent -CH₂- group) for the three equivalent fluorine atoms.

-

Synthesis and Reactivity Overview

While multiple synthetic routes exist, a common approach to synthesizing primary amines is through the reduction of nitriles or amides.

Representative Synthesis Workflow

A plausible synthesis involves the reduction of 3,3,3-trifluoropropionitrile.

Conclusion

The physicochemical properties of this compound, particularly its basicity and volatility, are dictated by the interplay between the basic amine group and the electron-withdrawing trifluoromethyl group. A thorough understanding of these properties, obtained through robust experimental methods as outlined in this guide, is fundamental for its effective application in research and development. The provided protocols and workflows serve as a foundational resource for scientists and professionals working with this versatile fluorinated building block.

References

- 1. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,3,3-Trifluoropropylamine (CAS number 460-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, safety and handling information, and synthetic methodologies related to 3,3,3-Trifluoropropylamine. This fluorinated building block is of significant interest in the pharmaceutical, agrochemical, and materials science sectors due to the unique properties conferred by the trifluoromethyl group.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The incorporation of the trifluoromethyl group significantly influences the compound's basicity and other chemical characteristics. The hydrochloride salt is a solid with a distinct melting point.

| Property | Value | Reference |

| CAS Number | 460-39-9 | [2] |

| Molecular Formula | C₃H₆F₃N | [2] |

| Molecular Weight | 113.08 g/mol | [2] |

| Boiling Point | 67 °C | [3] |

| Density | 1.152 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 8.18 ± 0.10 | [3] |

| Refractive Index | 1.328 | [3] |

| Melting Point (HCl salt) | 222-223 °C | [4] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two methylene groups. The methylene group adjacent to the amine function (α-CH₂) would appear as a triplet, coupled to the neighboring methylene group. The methylene group adjacent to the trifluoromethyl group (β-CH₂) would appear as a quartet of triplets, due to coupling with both the CF₃ group and the adjacent CH₂ group. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the two methylene carbons and the trifluoromethyl carbon. The carbon attached to the nitrogen would be the most deshielded of the methylene carbons. The trifluoromethyl carbon signal would be split into a quartet by the three fluorine atoms.

FT-IR: The infrared spectrum will exhibit characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for amines include alpha-cleavage (loss of an alkyl radical adjacent to the nitrogen) and loss of ammonia. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns.

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with appropriate safety precautions.[3]

Hazard Symbols: C (Corrosive)[3]

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May be fatal if swallowed.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Experimental Protocols and Applications

This compound serves as a critical building block in the synthesis of various biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 3,3,3-trifluoropropionitrile or 3,3,3-trifluoropropanamide.

Example Protocol: Reduction of 3,3,3-Trifluoropropionitrile

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Addition of Starting Material: A solution of 3,3,3-trifluoropropionitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation to yield the final product.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized based on the scale of the reaction and literature precedents.

Application in PET Imaging Agent Synthesis

A notable application of this compound is in the synthesis of the hypoxia imaging agent [¹⁸F]-EF3 for Positron Emission Tomography (PET). The synthesis involves the coupling of [¹⁸F]-3,3,3-trifluoropropylamine with an activated ester.[5]

Caption: Radiosynthesis workflow for the PET imaging agent [18F]-EF3.

This workflow highlights the utility of this compound as a key synthon in the development of advanced medical imaging agents.[5] The entire process, from the production of [¹⁸F]-HF to the purified final product, can be accomplished within 90 minutes.[5]

Logical Relationships in Synthesis

The synthesis of fluorinated amines often involves a multi-step process where functional group transformations are key. A generalized logical flow for obtaining this compound from a carboxylic acid precursor is outlined below.

Caption: Synthetic pathways to this compound.

This diagram illustrates that this compound can be synthesized from a corresponding carboxylic acid via either the amide or nitrile intermediate, followed by a reduction step. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

References

- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 460-39-9 [chemicalbook.com]

- 4. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 5. Synthesis of [18F]-labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,3,3-Trifluoropropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3,3-Trifluoropropylamine (C₃H₆F₃N), a compound of interest in pharmaceutical and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; Trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~2.90 | Triplet (t) | 2H | -CH₂-NH₂ | ³JHH ≈ 6-7 Hz |

| ~2.45 | Quartet of Triplets (qt) | 2H | CF₃-CH₂- | ³JHF ≈ 11 Hz, ³JHH ≈ 6-7 Hz |

| ~1.40 | Broad Singlet | 2H | -NH₂ | - |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Quartet JCF (Hz) | Assignment |

| ~126 | ~277 | -CF₃ |

| ~39 | Not Applicable | -CH₂-NH₂ |

| ~35 | ~30 | CF₃-CH₂- |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -66 | Triplet (t) | ³JFH ≈ 11 Hz | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (ν) cm⁻¹ | Intensity | Vibration Type | Functional Group |

| 3400 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2960 - 2850 | Medium | C-H Stretch | Alkane (-CH₂-) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂-) |

| 1350 - 1000 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1200 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| 900 - 675 | Broad | N-H Wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Notes |

| 113 | [C₃H₆F₃N]⁺ | Molecular Ion (M⁺) |

| 96 | [C₃H₅F₃]⁺ | Loss of NH₂ |

| 83 | [C₂H₂F₃]⁺ | Alpha-cleavage with loss of CH₂NH₂ |

| 44 | [CH₄N]⁺ | Alpha-cleavage with loss of C₂H₂F₃ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

For ¹³C NMR, a more concentrated solution (50-200 mM) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

The experiments should be performed on a spectrometer operating at a field strength of 300 MHz or higher.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment without proton decoupling to observe the coupling to the adjacent methylene protons. Use an appropriate spectral width to cover the expected chemical shift range for fluorinated aliphatic compounds.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, the spectrum can be obtained as a thin film.[3]

-

Place one drop of the neat liquid onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]

-

Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[3]

-

-

Instrument Setup:

-

Record a background spectrum of the empty FT-IR sample compartment to subtract atmospheric water and carbon dioxide signals.

-

Set the spectral range to 4000-400 cm⁻¹.[4]

-

A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, co-adding 16 or 32 scans to improve the signal-to-noise ratio.[4]

-

Process the data to present it as a plot of transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Inject a dilute solution of the analyte (e.g., in dichloromethane) into the GC system, which will separate it from the solvent and introduce it into the mass spectrometer.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu to detect the molecular ion and all significant fragment ions.

-

The detector will record the abundance of each ion at its specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,3,3-Trifluoropropylamine Hydrochloride, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals.[1][2] The unique properties conferred by the trifluoromethyl group make this compound a significant intermediate in modern organic synthesis. This document details experimental protocols for key synthetic transformations, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.

Introduction

This compound hydrochloride (CAS Number: 2968-33-4) is a colorless, odorless, crystalline solid with a melting point of 222-223°C.[1] It is soluble in water and alcohol.[1] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of adjacent functional groups, enhance the stability of the final product, and improve the efficacy and persistence of biologically active molecules.[2] This guide outlines three principal synthetic strategies for its preparation: the reduction of 3,3,3-trifluoropropionitrile, the reduction of 3,3,3-trifluoropropionamide, and the Gabriel synthesis starting from a 3,3,3-trifluoropropyl halide.

Synthetic Routes

Route 1: Reduction of 3,3,3-Trifluoropropionitrile

A direct and efficient method for the synthesis of this compound is the reduction of 3,3,3-trifluoropropionitrile. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation offers a scalable and industrially feasible approach. Palladium on carbon (Pd/C) is a commonly employed catalyst for the reduction of nitriles to primary amines. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. Acidic additives can be used to minimize the formation of secondary and tertiary amine byproducts by forming the ammonium salt of the primary amine as it is produced.

Experimental Protocol: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile

-

Reaction Setup: A high-pressure reactor is charged with 3,3,3-trifluoropropionitrile, a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and water), and a catalytic amount of 10% Pd/C.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 6 bar). The reaction mixture is stirred at a controlled temperature (e.g., 30-80°C) for a specified duration (e.g., 7-21 hours).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. If an acidic additive was used, the resulting salt can be isolated. Alternatively, the free amine can be obtained by basification followed by extraction and distillation. The amine is then converted to its hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | 3-Phenylpropionitrile | [3] |

| Catalyst | 10% Pd/C | [3] |

| Solvent | Dichloromethane/Water | [3] |

| Pressure | 6 bar H₂ | [3] |

| Temperature | 80°C | [3] |

| Reaction Time | 7 hours | [3] |

| Conversion | 76% | [3] |

| Selectivity to Primary Amine | 26% | [3] |

| Isolated Yield of Primary Amine | 20% | [3] |

Note: The data presented is for the hydrogenation of 3-phenylpropionitrile, a structural analog, as specific quantitative data for the catalytic hydrogenation of 3,3,3-trifluoropropionitrile was not available in the searched literature. The conditions are expected to be similar.

Reaction Pathway: Catalytic Hydrogenation of 3,3,3-Trifluoropropionitrile

Caption: Catalytic reduction of 3,3,3-trifluoropropionitrile.

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for the conversion of nitriles to primary amines.[4] The reaction is typically performed in an anhydrous ethereal solvent.

Experimental Protocol: LiAlH₄ Reduction of a Nitrile

-

Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: A solution of the nitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a specified period (e.g., 4 hours).

-

Work-up (Quenching): The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all while maintaining a low temperature.

-

Isolation and Purification: The resulting solid is removed by filtration, and the filter cake is washed with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine. The amine can then be purified by distillation and converted to its hydrochloride salt.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Temperature | 0°C to room temperature | [5] |

| Work-up | Sequential addition of H₂O, NaOH(aq), H₂O | [5] |

Note: This is a general procedure for LiAlH₄ reduction of nitriles. Specific quantitative data for 3,3,3-trifluoropropionitrile was not available in the searched literature.

Reaction Pathway: LiAlH₄ Reduction of 3,3,3-Trifluoropropionitrile

Caption: Reduction of 3,3,3-trifluoropropionitrile with LiAlH₄.

Route 2: Reduction of 3,3,3-Trifluoropropionamide

Another viable route is the reduction of 3,3,3-trifluoropropionamide, which can be prepared from 3,3,3-trifluoropropionic acid.

3,3,3-Trifluoropropionic acid can be converted to the corresponding amide through activation of the carboxylic acid (e.g., formation of an acid chloride or use of a coupling agent) followed by reaction with ammonia.

Experimental Protocol: Amide Formation

-

Activation: 3,3,3-Trifluoropropionic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride.

-

Amination: The crude acid chloride is then carefully added to a solution of aqueous ammonia at low temperature to form 3,3,3-trifluoropropionamide.

-

Isolation: The product can be isolated by filtration or extraction.

| Parameter | Value | Reference |

| Starting Material | 3,3,3-Trifluoropropionic acid | |

| Reagents for Acid Chloride | Thionyl chloride or oxalyl chloride | General Knowledge |

| Aminating Agent | Aqueous Ammonia | General Knowledge |

Lithium aluminum hydride is a highly effective reagent for the reduction of amides to amines.[4]

Experimental Protocol: LiAlH₄ Reduction of an Amide

The experimental protocol is similar to the reduction of nitriles with LiAlH₄.

-

Reaction Setup: A suspension of LiAlH₄ in anhydrous THF is prepared in a dry, inert atmosphere.

-

Addition of Amide: A solution of 3,3,3-trifluoropropionamide in anhydrous THF is added dropwise at 0°C.

-

Reaction Conditions: The reaction is typically stirred at room temperature or refluxed to ensure complete conversion.

-

Work-up and Isolation: The work-up and isolation procedure is analogous to that described for the LiAlH₄ reduction of nitriles.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Temperature | 0°C to reflux | [5] |

Reaction Pathway: Synthesis via Amide Reduction

Caption: Synthesis of this compound from the corresponding carboxylic acid.

Route 3: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[6][7] This route requires the preparation of a 3,3,3-trifluoropropyl halide as a precursor.

3-Bromo-1,1,1-trifluoropropane can be synthesized from 3,3,3-trifluoropropene by anti-Markovnikov addition of hydrogen bromide, often initiated by radicals or UV light. A method using an activated carbon catalyst has also been reported.[8]

Experimental Protocol: Hydrobromination of 3,3,3-Trifluoropropene

-

Reaction Setup: 3,3,3-Trifluoropropene and hydrogen bromide are introduced into a reactor containing an activated carbon catalyst.

-

Reaction Conditions: The reaction is carried out at a sufficient temperature and for a contact time of 0.1 to 200.0 seconds to form the desired product.[8]

-

Isolation: The product, 3-bromo-1,1,1-trifluoropropane, is recovered from the reaction mixture.

| Parameter | Value | Reference |

| Starting Material | 3,3,3-Trifluoropropene | [8] |

| Reagent | Hydrogen Bromide | [8] |

| Catalyst | Activated Carbon | [8] |

| Conversion of Propene | 33% | [8] |

| Selectivity to 3-bromo-1,1,1-trifluoropropane | 98% | [8] |

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with 3-bromo-1,1,1-trifluoropropane, followed by the liberation of the primary amine.[6][7]

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: Potassium phthalimide is reacted with 3-bromo-1,1,1-trifluoropropane in a suitable polar aprotic solvent such as DMF to form N-(3,3,3-trifluoropropyl)phthalimide.

-

Hydrolysis/Hydrazinolysis: The resulting phthalimide is cleaved to release the primary amine. This can be achieved by acidic hydrolysis or, more commonly, by reaction with hydrazine hydrate (Ing-Manske procedure) in a solvent like ethanol.[6]

-

Isolation: After hydrazinolysis, the phthalhydrazide precipitate is filtered off. The filtrate containing the free amine is then typically acidified and the product is isolated as the hydrochloride salt.

| Parameter | Value | Reference |

| Reagents | Potassium Phthalimide, 3-Bromo-1,1,1-trifluoropropane | [6][7] |

| Solvent for Alkylation | Dimethylformamide (DMF) | [9] |

| Cleavage Reagent | Hydrazine Hydrate | [6] |

Reaction Pathway: Gabriel Synthesis

Caption: Gabriel synthesis of this compound.

Final Step: Formation of the Hydrochloride Salt

To improve stability, handling, and solubility in aqueous media, the free base of this compound is converted to its hydrochloride salt.[10] This is a standard procedure for many amine-containing pharmaceuticals.[10]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified this compound free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or acetone.

-

Acidification: Anhydrous hydrogen chloride (gas or a solution in an organic solvent) is added to the amine solution with stirring.[11] The use of aqueous HCl is generally avoided as the resulting salt can be soluble in water.[11]

-

Crystallization and Isolation: The hydrochloride salt typically precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Parameter | Value | Reference |

| Reagent | Anhydrous Hydrogen Chloride | [11] |

| Solvent | Anhydrous Acetone or Diethyl Ether | [11] |

| Product Form | Crystalline Solid | [1] |

Reaction Pathway: Hydrochloride Salt Formation

Caption: Conversion of the free amine to its hydrochloride salt.

Conclusion

This guide has detailed the most common and effective synthetic routes for the preparation of this compound hydrochloride. The choice of a particular route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. For large-scale production, the catalytic hydrogenation of 3,3,3-trifluoropropionitrile is likely the most economical choice. For laboratory-scale synthesis, the reduction of the nitrile or the corresponding amide with lithium aluminum hydride, or the Gabriel synthesis, offer reliable alternatives. The final conversion to the hydrochloride salt is a straightforward process that enhances the compound's utility as a building block in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. data.epo.org [data.epo.org]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability and Reactivity of 3,3,3-Trifluoropropylamine

This technical guide provides a comprehensive overview of the stability and reactivity of this compound (CAS No. 460-39-9), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can impart unique properties to molecules, including enhanced stability, lipophilicity, and metabolic resistance, making trifluoropropylamine a valuable building block in the synthesis of novel compounds.[1] This document consolidates critical information on its chemical and physical properties, stability under various conditions, reactivity with other substances, and safe handling protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. This data is essential for designing experiments and for safe handling and storage.

| Property | This compound | This compound Hydrochloride | Source |

| CAS Number | 460-39-9 | 2968-33-4 | [2][3] |

| Molecular Formula | C₃H₆F₃N | C₃H₇ClF₃N | [2][4] |

| Molecular Weight | 113.08 g/mol | 149.54 g/mol | [4] |

| Physical Form | Liquid | Solid | [5] |

| Boiling Point | Not Available | 30.6°C at 760 mmHg | [6][7] |

| Melting Point | Not Available | 222-223°C | [7] |

| Flash Point | Not applicable | 8.7°C | [6][7] |

| Density | 1.152 g/cm³ | 5.2 | [4][6] |

| Vapor Pressure | 616 mmHg at 25°C | 616 mmHg at 25°C | [4][6] |

| pKa (Basic) | 8.7 | Not Available | [2] |

Stability and Storage

This compound hydrochloride is stable under normal handling and storage conditions.[8][9] However, it is hygroscopic and should be stored under an inert atmosphere with the container tightly closed.[5][8] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.[4] It is also recommended to protect the containers from physical damage and to check them regularly for leaks.

Conditions to Avoid:

-

Heat, sparks, and flames: Keep away from ignition sources.[8][9]

-

Moisture: Due to its hygroscopic nature, exposure to moisture should be minimized.[8]

-

High temperatures: Do not expose to temperatures exceeding 50°C.[9]

Reactivity Profile

Incompatible Materials

This compound and its salts should not be stored with strong oxidizing agents.[8][9] Additionally, related fluorinated compounds are known to be incompatible with alkali metals and finely divided metals such as aluminum, magnesium, and zinc.[9]

Hazardous Decomposition Products

Under normal conditions of storage and use, hazardous decomposition products should not be produced.[8][9] However, in the event of a fire, thermal decomposition can generate hazardous products, which may include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride[9]

-

Corrosive fumes

Hazardous Reactions

While specific hazardous reactions for this compound are not detailed in the provided search results, it is noted that related compounds may polymerize under certain conditions.[10] Given its amine functional group, it can be expected to react exothermically with acids.

Caption: Incompatibility and Decomposition Pathways.

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound and its hydrochloride salt, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Tightly fitting safety goggles with side-shields.[4]

-

Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[4]

-

Skin and Body Protection: Fire/flame resistant and impervious clothing.[4]

-

Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, a full-face respirator should be used.[4]

General Handling Procedure

-

Preparation: Ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably a chemical fume hood.[4][8] Set up emergency exits and a risk-elimination area.[4]

-

Handling: Avoid breathing dust, mist, or vapors.[4][8] Avoid contact with skin and eyes.[4] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

During Use: Do not eat, drink, or smoke when using this product.[8]

-

After Handling: Always wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.

Caption: A generalized workflow for the safe handling of this compound.

Accidental Release Measures

In case of a spill, immediately evacuate the area.[4] Remove all sources of ignition.[4] Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains or public waters.[4][8]

Toxicological and Safety Information

This compound and its hydrochloride salt are classified as hazardous materials.

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.

The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Caption: Logical relationships between properties, hazards, and handling implications.

Conclusion

This compound is a valuable but hazardous chemical that requires careful handling. Its stability is contingent on proper storage conditions, specifically in a cool, dry, well-ventilated area under an inert atmosphere and away from incompatible materials like strong oxidizing agents. The reactivity profile is dominated by its amine functionality and the presence of the trifluoromethyl group. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a controlled environment, is essential to mitigate the risks associated with its use. This guide provides the foundational information necessary for researchers, scientists, and drug development professionals to work safely and effectively with this compound.

References

- 1. This compound | 460-39-9 | Benchchem [benchchem.com]

- 2. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 460-39-9 | this compound - Synblock [synblock.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 [sigmaaldrich.com]

- 6. This compound HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4 - iChemical [ichemical.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Safe Handling and Storage of 3,3,3-Trifluoropropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage requirements for 3,3,3-Trifluoropropylamine and its hydrochloride salt. The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound and its hydrochloride salt are provided below. This data is essential for understanding the substance's behavior and for making informed safety decisions.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 460-39-9[1][2] | 2968-33-4[3] |

| Molecular Formula | C₃H₆F₃N[1] | C₃H₇ClF₃N |

| Molecular Weight | 113.08 g/mol [1] | 149.54 g/mol [1] |

| Boiling Point | 67 °C[4] | 30.6 °C at 760 mmHg[3] |

| Melting Point | Not available | 222-223 °C[3] |

| Density | 1.152 g/cm³[5] | 5.2 g/cm³[3] |

| Vapor Pressure | 616 mmHg at 25°C[4] | Not available |

| Flash Point | Not available | 8.7 °C[3] |

| Appearance | Liquid | Solid (Crystal - Powder), White to slightly pale yellow |

Hazard Identification and GHS Classification

This compound and its salts are hazardous chemicals that require careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance.[1]

-

Acute Toxicity, Oral: Harmful or fatal if swallowed.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Standard Operating Procedures for Safe Handling

Adherence to the following procedures is mandatory to ensure the safety of all personnel when working with this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation is crucial to minimize inhalation exposure.

-

Emergency Equipment: Ensure that a safety shower and an emergency eyewash station are readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.[5]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[5]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Safe Storage and Incompatibility

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4] Containers should be kept tightly closed to prevent the ingress of moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is required.

Accidental Release

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection, and contain the spill. Prevent the material from entering drains or waterways.

-

Ventilation: Ensure the area is well-ventilated to disperse any vapors.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from procurement to disposal.

Caption: Logical workflow for safe handling of this compound.

References

An In-depth Technical Guide to 3,3,3-Trifluoropropylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropylamine is a critical fluorinated building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (CF3) into molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. It further delves into its applications in drug development, supported by detailed experimental protocols and quantitative data. While a specific, marketed drug incorporating the this compound moiety is not prominently documented in publicly available literature, its value as a synthon for creating novel pharmaceutical candidates is well-established. This guide will also explore the general impact of trifluoromethyl groups on the modulation of biological signaling pathways, using a relevant example.

Discovery and History

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its application in synthesis and drug design.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 460-39-9[2][3] | 2968-33-4[4] |

| Molecular Formula | C₃H₆F₃N[2][3] | C₃H₇ClF₃N[5] |

| Molecular Weight | 113.08 g/mol [2][3] | 149.54 g/mol [5] |

| Boiling Point | 30.6 °C at 760 mmHg[2] | Not applicable |

| Melting Point | Not available | 222-223 °C[2][5] |

| Basic pKa | 8.7[2] | Not applicable |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Reduction of 3,3,3-Trifluoropropionitrile

A common and direct method for the synthesis of this compound is the reduction of 3,3,3-trifluoropropionitrile. This can be achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic hydrogenation offers a scalable and often cleaner method for nitrile reduction.

-

Experimental Protocol:

-

In a high-pressure autoclave, a solution of 3,3,3-trifluoropropionitrile (1 eq.) in a suitable solvent (e.g., methanol, ethanol) is prepared.

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution. The catalyst loading is typically 5-10 mol%.[6][7]

-

The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) until the hydrogen uptake ceases.[6]

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

-

-

Logical Workflow for Catalytic Hydrogenation:

Caption: Catalytic hydrogenation of 3,3,3-trifluoropropionitrile.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10]

-

Experimental Protocol:

-

A solution of 3,3,3-trifluoropropionitrile (1 eq.) in a dry ethereal solvent (e.g., diethyl ether, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution or suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq.) in the same dry solvent is added dropwise to the nitrile solution, maintaining the temperature at 0 °C.[11]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by rotary evaporation.

-

The crude this compound is then purified by distillation.

-

Gabriel Synthesis

The Gabriel synthesis provides a classic route to primary amines, avoiding over-alkylation.[1][12][13][14] This method would involve the reaction of a 3,3,3-trifluoropropyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis.

-

Experimental Protocol:

-

Step 1: N-Alkylation. Potassium phthalimide (1.1 eq.) is dissolved or suspended in a polar aprotic solvent such as DMF. To this is added 1-bromo-3,3,3-trifluoropropane (1 eq.). The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete. After cooling, the reaction mixture is poured into water, and the precipitated N-(3,3,3-trifluoropropyl)phthalimide is collected by filtration and washed with water.

-

Step 2: Hydrazinolysis. The N-(3,3,3-trifluoropropyl)phthalimide (1 eq.) is suspended in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added.[12] The mixture is heated at reflux for several hours, during which a precipitate of phthalhydrazide forms. After cooling, the mixture is acidified with concentrated HCl and then filtered to remove the phthalhydrazide. The filtrate is concentrated under reduced pressure, and the residue is made basic with a strong base (e.g., NaOH) to liberate the free amine. The this compound is then extracted with a suitable organic solvent, dried, and purified by distillation.

-

-

Gabriel Synthesis Workflow:

Applications in Drug Development

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy to enhance its pharmacological properties. [15]The CF3 group can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity of nearby functional groups. [15]this compound serves as a key building block for introducing the trifluoropropyl moiety into potential drug molecules.

While a specific, widely-marketed drug containing the this compound substructure is not readily identifiable in the public domain, the trifluoropropyl group itself is of significant interest in medicinal chemistry. For example, it has been incorporated into ligands for the dopamine D2 receptor, which are targets for antipsychotic and anti-Parkinsonian drugs. [16][17][18][19][20]

The Role of the Trifluoromethyl Group in Modulating Biological Signaling Pathways: An Illustrative Example with a Serotonin Transporter (SERT) Inhibitor

To illustrate the importance of the trifluoromethyl group in drug action and its effect on signaling pathways, we can consider the well-known antidepressant, Fluoxetine (Prozac). Although Fluoxetine does not contain the this compound moiety, it possesses a trifluoromethyl group on a phenyl ring and its mechanism of action is well-understood. [15][21][22][23][24] Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). [15]It blocks the serotonin transporter (SERT) in the presynaptic neuron, which is responsible for the reuptake of serotonin from the synaptic cleft. [15][21][22]This inhibition leads to an increase in the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The trifluoromethyl group in Fluoxetine is crucial for its high affinity and selectivity for SERT. [15]

-

Signaling Pathway Modulated by Fluoxetine (an SSRI):

Caption: Fluoxetine inhibits serotonin reuptake.

This example highlights how the presence of a trifluoromethyl group can be instrumental in the design of a drug that selectively modulates a key signaling pathway in the central nervous system. The principles of using trifluoromethyl-containing building blocks like this compound are aimed at achieving similar enhancements in potency, selectivity, and pharmacokinetic properties for novel drug candidates targeting a wide range of biological pathways.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis can be achieved through various established methods, including the reduction of nitriles and the Gabriel synthesis, allowing for its incorporation into diverse molecular scaffolds. While a blockbuster drug featuring this specific amine has yet to emerge, the well-documented benefits of the trifluoromethyl group in drug design ensure that this compound will continue to be a compound of significant interest to researchers in the pharmaceutical and agrochemical industries. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this amine and its derivatives, as well as the exploration of its incorporation into novel drug candidates targeting a wide array of diseases.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 460-39-9 | Benchchem [benchchem.com]

- 3. This compound | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE | 2968-33-4 [chemicalbook.com]

- 5. Buy 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 [smolecule.com]

- 6. azom.com [azom.com]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 12. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 18. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 20. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 21. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3,3,3-Trifluoropropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropylamine (TFPA) is a valuable building block in medicinal chemistry and materials science, where its unique electronic properties, conferred by the trifluoromethyl group, can significantly influence molecular conformation, basicity, and binding interactions. Understanding these properties at a quantum-mechanical level is crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic characteristics of TFPA. It outlines detailed computational protocols, presents illustrative data in a structured format, and uses visualizations to clarify complex workflows and relationships, serving as a practical resource for researchers in the field.

Introduction to Computational Analysis of TFPA

Quantum chemical calculations offer a powerful, non-experimental method to investigate the properties of molecules like this compound. By solving approximations of the Schrödinger equation, we can determine a molecule's electronic structure and derive numerous properties, including its three-dimensional geometry, vibrational frequencies (infrared spectra), electronic orbitals, and NMR chemical shifts.

For drug development professionals, this data is invaluable. It can predict how a TFPA-containing moiety might orient itself within a protein's binding pocket, how its reactivity is tuned by the electron-withdrawing CF₃ group, and provide spectral data to aid in the characterization of synthesized compounds. This guide focuses on Density Functional Theory (DFT), a widely used method that provides a favorable balance between computational cost and accuracy for organic molecules.[1]

Theoretical Framework and Methodology

The primary computational approach outlined here is DFT, using the popular B3LYP hybrid functional.[2][3] This functional has a proven track record for accurately predicting the geometries and vibrational spectra of a wide range of organic molecules. To ensure high accuracy, the 6-311+G(d,p) basis set is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to handle the complex electronic environment of fluorine atoms.[4][5]

Computational Workflow Visualization

The general process for a comprehensive computational analysis of TFPA is outlined below. This workflow ensures that each subsequent calculation is based on a reliable, energy-minimized structure.

Conformational Analysis and Geometry Optimization

Like its non-fluorinated analog n-propylamine, TFPA is expected to have several stable conformers due to rotation around the C1-C2 and C2-C3 single bonds.[6][7] A thorough conformational search is the first critical step. The resulting lowest-energy conformer is then subjected to a full geometry optimization to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Input Generation: Construct an initial 3D structure of this compound using molecular modeling software.

-

Conformational Scan (Optional but Recommended): Perform a relaxed scan of the potential energy surface by systematically rotating the C1-C2 and C2-C3 dihedral angles to identify all low-energy conformers.

-

Optimization Calculation:

-

Select the lowest-energy conformer from the scan.

-

Use a computational chemistry package (e.g., Gaussian, Q-Chem).

-

Specify the level of theory: B3LYP/6-311+G(d,p) .

-

Use the keyword Opt to request a geometry optimization.

-

The calculation iteratively adjusts the atomic coordinates to minimize the molecule's energy until a stationary point is reached.

-

Data Presentation: Optimized Geometric Parameters

The following table presents illustrative optimized geometric parameters for the global minimum conformer of TFPA, as would be expected from a B3LYP/6-311+G(d,p) calculation.

| Parameter | Atoms Involved | Calculated Value |